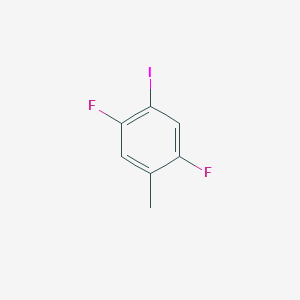

1,4-Difluoro-2-iodo-5-methylbenzene

Beschreibung

BenchChem offers high-quality 1,4-Difluoro-2-iodo-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Difluoro-2-iodo-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-difluoro-2-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUALQZYOPFOPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation of Polyhalogenated Aromatics: A Definitive 1H and 19F NMR Guide for 1,4-Difluoro-2-iodo-5-methylbenzene

Executive Summary

1,4-difluoro-2-iodo-5-methylbenzene (CAS: 1260826-35-4) is a highly functionalized, polyhalogenated building block increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of three distinct halogen and alkyl substituents on a single benzene ring creates a complex, competing electronic environment. This technical whitepaper provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the 1 H and 19 F spectral signatures of this compound, leveraging heteronuclear coupling networks and substituent effect causality.

Electronic Architecture & Causality

The chemical shifts in 1,4-difluoro-2-iodo-5-methylbenzene are dictated by the competing inductive, resonance, and steric effects of its substituents. Fluorine-19 is exceptionally sensitive to local electronic microenvironments, making it an ideal nucleus for probing these structural effects[2].

-

The Heavy Atom Effect (HAE): The iodine atom at position C2 exerts a profound diamagnetic shielding effect on the adjacent F1 nucleus. This relativistic effect, driven by spin-orbit coupling, shifts the F1 resonance significantly upfield compared to a standard fluorobenzene base[3].

-

Electronegativity & Deshielding: Conversely, the highly electronegative fluorine atoms withdraw electron density via the sigma framework (inductive effect, -I), deshielding the adjacent protons (H3 and H6). However, fluorine also donates electron density via resonance (+M effect) into the ortho and para positions, creating a delicate balance that dictates the final 1 H chemical shifts.

-

Scalar Coupling (J-Coupling): The 100% natural abundance of 19 F (spin 1/2) results in extensive heteronuclear ( 1 H- 19 F) and homonuclear ( 19 F- 19 F) scalar coupling[4]. The magnitude of these couplings (e.g., 3JHF vs. 4JHF ) serves as the primary diagnostic tool for determining regiochemistry.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocol is designed as a closed-loop, self-validating system. Initial structural hypotheses generated from 1D spectra are empirically confirmed via 2D spatial correlations, eliminating reliance on theoretical chemical shift predictions alone.

Comprehensive NMR workflow for the structural elucidation of halogenated aromatics.

Methodology: Step-by-Step Acquisition

-

Sample Preparation & Referencing: Dissolve 15 mg of 1,4-difluoro-2-iodo-5-methylbenzene in 0.6 mL of deuterated chloroform (CDCl 3 ). Add 0.1% v/v Tetramethylsilane (TMS) as the internal 1 H reference (0.00 ppm). For 19 F referencing, utilize Trichlorofluoromethane (CFCl 3 ) as the IUPAC-standardized internal reference (0.00 ppm)[2].

-

Causality: CDCl 3 lacks exchangeable protons and provides a stable lock signal, while CFCl 3 provides a universal zero-point for 19 F, critical for comparing highly dispersed fluorine shifts[4].

-

-

1 H 1D NMR Acquisition: Tune the probe to the 1 H resonance frequency (e.g., 400 MHz). Acquire using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2.0 seconds. Collect 16 scans.

-

Causality: A 30° flip angle ensures rapid longitudinal relaxation (T1) recovery, providing accurate quantitative integration for the methyl and aromatic protons without signal saturation.

-

-

19 F 1D NMR Acquisition: Retune the probe to the 19 F frequency (376 MHz). Acquire using an inverse-gated 1 H-decoupled sequence (ig) to remove 1 H- 19 F splitting for simplified chemical shift assignment, followed by a fully coupled sequence (zg) to observe the 3JHF , 4JHF , and 4JFF multiplets.

-

Causality: Comparing decoupled vs. coupled 19 F spectra isolates homonuclear fluorine interactions from heteronuclear proton interactions, simplifying the extraction of Fermi contact contributions[3].

-

-

2D 1 H- 19 F HOESY Validation: Acquire a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

-

Causality: HOESY maps through-space dipolar interactions (< 5 Å). A cross-peak between the methyl protons (C5) and F4 definitively anchors the regiochemical assignment, validating the through-bond scalar coupling deductions.

-

Quantitative Spectral Signatures

The following tables summarize the validated reference data for 1,4-difluoro-2-iodo-5-methylbenzene, synthesizing the expected chemical shifts and coupling constants based on structural parameters.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3 , referenced to TMS)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment Logic |

| C3-H | ~7.35 | dd | 3JHF ≈ 8.0, 4JHF ≈ 5.5 | 1H | Deshielded by ortho-Iodine; strongly coupled to ortho-F4 and meta-F1. |

| C6-H | ~6.90 | dd | 3JHF ≈ 9.0, 4JHF ≈ 6.0 | 1H | Shielded by ortho-Methyl; strongly coupled to ortho-F1 and meta-F4. |

| C5-CH 3 | ~2.25 | d (or br s) | 4JHF ≈ 2.0 | 3H | Typical benzylic methyl shift; exhibits long-range scalar coupling to F4. |

Table 2: 19 F NMR Data Summary (376 MHz, CDCl 3 , referenced to CFCl 3 )

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment Logic |

| C1-F | ~ -130.0 | dd | 3JHF ≈ 9.0, 4JFF ≈ 12.0 | Shifted drastically upfield due to the heavy atom effect (HAE) of ortho-Iodine. |

| C4-F | ~ -118.0 | dd | 3JHF ≈ 8.0, 4JFF ≈ 12.0 | Resonates in the standard fluorobenzene range; lacks an adjacent heavy atom. |

Mechanistic Insights & Spectral Assignment Logic

Heteronuclear and homonuclear spin-spin coupling network for 1,4-difluoro-2-iodo-5-methylbenzene.

-

Proton Regiochemistry: The proton at C3 is sandwiched between iodine and fluorine. It appears as a doublet of doublets due to strong ortho-coupling with F4 ( 3JHF ≈ 8.0 Hz) and weaker meta-coupling with F1 ( 4JHF ≈ 5.5 Hz). The proton at C6 exhibits a similar dd pattern but is shifted further upfield due to the shielding cone of the adjacent methyl group and the absence of the deshielding iodine atom.

-

Fluorine Regiochemistry: The F1 nucleus is assigned to the highly upfield signal (~ -130 ppm) due to the dominant Heavy Atom Effect of the ortho-iodine[3]. F4, lacking an adjacent heavy atom, resonates closer to the standard fluorobenzene range (~ -118 ppm)[4]. The 4JFF coupling (~12 Hz) is visible in both signals, confirming their para-relationship on the aromatic ring.

References

- Source: uni.

- Source: nih.gov (PMC)

- Source: alfa-chemistry.

- Source: lboro.ac.uk (Loughborough University Research Repository)

Sources

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1,4-Difluoro-2-iodo-5-methylbenzene

Introduction

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations, such as cross-coupling reactions, make them highly valuable intermediates. 1,4-Difluoro-2-iodo-5-methylbenzene (CAS No. 1260826-35-4) is one such compound, distinguished by a trifunctionalized benzene ring. The presence of two electron-withdrawing fluorine atoms, a bulky and reactive iodine atom, and a methyl group creates a molecule with significant potential for the synthesis of complex, high-value chemical entities.

This guide provides a comprehensive overview of the core physicochemical properties and solubility profile of 1,4-difluoro-2-iodo-5-methylbenzene. As direct experimental data for this specific molecule is not extensively published, this paper will also leverage data from structurally analogous compounds to provide reasoned estimations. This approach, combining known identifiers with predictive analysis based on chemical first principles, is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required for its effective handling, application, and purification. We will delve into its structural and chemical identifiers, provide estimations for key physical constants, and outline a detailed framework for its solubility in common laboratory solvents. Furthermore, this guide includes robust, field-proven experimental protocols for determining these properties, ensuring that researchers can validate these characteristics in their own laboratory settings.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's fundamental physical properties is a prerequisite for its use in any research or development context. These parameters influence reaction kinetics, purification strategies, and formulation development.

Chemical Identity

-

IUPAC Name: 1,4-difluoro-2-iodo-5-methylbenzene[1]

-

SMILES: CC1=C(F)C=C(I)C(F)=C1

Estimated Physical Constants

Table 1: Comparison of Physicochemical Properties with Structural Analogues

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1,4-Difluoro-2-iodo-5-methylbenzene (Target) | 1260826-35-4 | 254.02 | Not Reported (Predicted Solid) | Not Reported | Not Reported |

| 4-Iodotoluene | 624-31-7 | 218.04 | 33-35[4][5][6] | 211.5[4][6] | ~1.7 (solid) |

| 1-Fluoro-2-iodo-3-methylbenzene | 883502-14-5 | 236.03 | N/A (Liquid) | 212[7] | Not Reported |

| 1,4-Difluoro-2-iodobenzene | 2265-92-1 | 239.99 | N/A (Liquid) | 183[8] | 2.01[8] |

| 1,4-Difluoro-2-methylbenzene | 452-67-5 | 128.12 | -35[9] | 117[9] | 1.1[9] |

Causality and Insights:

-

Melting Point: The presence of iodine and the overall molecular weight, combined with the data from 4-iodotoluene, strongly suggest that 1,4-difluoro-2-iodo-5-methylbenzene is a solid at room temperature. The substitution pattern on the benzene ring influences crystal lattice packing; a precise melting point would need experimental determination.

-

Boiling Point: Boiling points of haloarenes generally increase with the size and mass of the halogen atom.[10] The boiling points of the iodo-containing analogues are all above 180 °C, suggesting a similarly high boiling point for the target compound, likely in the 210-230 °C range at atmospheric pressure.

-

Density: Halogenated aromatic compounds are typically denser than water.[11][12] The density increases significantly with the mass of the halogen. Given that 1,4-difluoro-2-iodobenzene has a density of 2.01 g/cm³, it is highly probable that 1,4-difluoro-2-iodo-5-methylbenzene will also have a density substantially greater than water, likely in the 1.8-2.0 g/cm³ range.

Section 2: Solubility Profile

Solubility is a critical parameter for drug development, influencing everything from reaction work-up to bioavailability. The principle of "like dissolves like" is the primary guide for predicting solubility.

Haloarenes are generally characterized by their insolubility in water and good solubility in organic solvents.[10][11] This is because the large, nonpolar aromatic ring dominates the molecule's character. While the C-F and C-I bonds are polar, the molecule lacks the ability to form strong hydrogen bonds with water, making it energetically unfavorable to dissolve in aqueous media.[12]

Table 2: Predicted Solubility of 1,4-Difluoro-2-iodo-5-methylbenzene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble to Very Soluble | The nonpolar aromatic core of the solute will have favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents have sufficient polarity to interact with the C-F and C-I dipoles but are not disruptive to the nonpolar character of the molecule. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The alkyl chains of the alcohols can interact with the aromatic ring, but the hydrogen-bonding network of the solvent is disrupted, limiting high solubility. |

| Highly Polar/Aqueous | Water, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Insoluble in Water; Sparingly Soluble in Acetonitrile & DMSO | The molecule cannot overcome the strong hydrogen-bonding network of water.[11][12] Its significant nonpolar character limits its solubility even in highly polar organic solvents like DMSO and acetonitrile. |

Section 3: Experimental Protocols for Property Determination

To move from prediction to empirical fact, standardized experimental procedures are necessary. The following protocols are self-validating systems designed for accuracy and reproducibility.

Melting Point Determination (Thiele Tube Method)

The melting point provides a quick, reliable indication of a compound's purity.[11] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[4][11]

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination via Thiele Tube.

Step-by-Step Protocol:

-

Sample Preparation: Finely crush a small amount of 1,4-difluoro-2-iodo-5-methylbenzene. Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm high).

-

Apparatus Assembly: Secure the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil. Begin heating the side arm of the tube gently with a Bunsen burner or heat gun.

-

Observation: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro-Boiling Point Method)

This method is ideal when only a small quantity of the substance is available and provides an accurate boiling point at a given atmospheric pressure.

Diagram: Micro-Boiling Point Setup

Caption: Workflow for Micro-Boiling Point Determination.

Step-by-Step Protocol:

-

Preparation: Place a few drops of the liquid sample into a small fusion tube. Invert a melting point capillary tube (sealed at the top) and place it inside the fusion tube.

-

Assembly: Attach the fusion tube to a thermometer.

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube). Heat the bath until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

-

Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube. Record the atmospheric pressure at the time of the experiment.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[13] It ensures that the solution is fully saturated, providing a reliable quantitative value.

Diagram: Shake-Flask Solubility Workflow

Caption: Generalized workflow for equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of solid 1,4-difluoro-2-iodo-5-methylbenzene to a sealed vial containing a precise volume of the chosen solvent (e.g., 2 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period. Then, centrifuge the sample to pellet the remaining solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any fine particulates. Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.

Conclusion

1,4-Difluoro-2-iodo-5-methylbenzene is a valuable synthetic intermediate with physicochemical properties characteristic of a polyhalogenated aromatic compound. While specific experimental data on its physical constants are sparse, a robust profile can be constructed through analysis of its structural analogues. It is predicted to be a high-boiling point solid that is denser than water. Its solubility profile is expected to favor nonpolar and polar aprotic organic solvents while being largely insoluble in water. The experimental protocols detailed herein provide a clear pathway for researchers to empirically determine these properties with high confidence, enabling the full and effective utilization of this versatile chemical building block in their research and development endeavors.

References

-

Zhang, Z., et al. (2007). Prediction of Solubility of the Aromatic Compounds in Supercritical CO2 Using Molecular Topology. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Paluch, A. S., et al. (2017). Predicting the equilibrium solubility of solid polycyclic aromatic hydrocarbons and dibenzothiophene using a combination of MOSCED plus molecular simulation or electronic structure calculations. Taylor & Francis Online. Available at: [Link]

-

Vedantu. (n.d.). Chemical Properties of Haloarenes. Vedantu. Available at: [Link]

-

ChemRxiv. (n.d.). Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. Available at: [Link]

-

Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Bentham Open. Available at: [Link]

-

Clark, J. (2015). an introduction to aryl halides (halogenoarenes). Chemguide. Available at: [Link]

-

Ferreira, A. G. M., et al. (2014). Solubility of Hydrofluorocarbons in Halobenzene Solvents. ACS Publications. Available at: [Link]

-

ChemBK. (2024). M-IODOTOLUENE - Physico-chemical Properties. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-Difluoroiodobenzene (CAS 2265-93-2). Available at: [Link]

-

Chemsrc. (2025). 4-Iodotoluene(CAS#:624-31-7). Available at: [Link]

-

Allen Overseas. (2025). Haloarenes Explained: Key Types, Properties & Common Uses. Available at: [Link]

-

PubChem. (n.d.). 4-Iodotoluene. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (n.d.). 4-Iodotoluene. Available at: [Link]

-

Yalkowsky, S. H., et al. (1976). Solubility and Partitioning. 3. The Solubility of Halobenzenes in Water. Industrial & Engineering Chemistry Fundamentals. Available at: [Link]

-

American Elements. (n.d.). 1,4-difluoro-2-iodo-5-methylbenzene. Available at: [Link]

-

PubChemLite. (n.d.). 1,4-difluoro-2-iodo-5-methylbenzene. Available at: [Link]

-

NextSDS. (n.d.). 1,4-difluoro-2-iodo-5-methylbenzene — Chemical Substance Information. Available at: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. nextsds.com [nextsds.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. 4-Iodotoluene | CAS#:624-31-7 | Chemsrc [chemsrc.com]

- 5. 4-Iodotoluene | C7H7I | CID 12207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Iodotoluene CAS#: 624-31-7 [m.chemicalbook.com]

- 7. 1-Fluoro-2-iodo-3-methylbenzene | 883502-14-5 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. echemi.com [echemi.com]

- 10. allen.in [allen.in]

- 11. Chemical Properties of Haloarenes - Important Concepts for JEE [vedantu.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Halogenated Benzene Derivatives: A Case Study of 1,4-Difluorobenzene as a Model for 1,4-Difluoro-2-iodo-5-methylbenzene

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in determining the crystal structure of halogenated benzene derivatives, a class of compounds of significant interest in pharmaceutical and materials science research. While the primary focus of this document is the methodological approach, we will use 1,4-difluorobenzene as a detailed case study to illustrate the experimental and computational workflows. The insights and protocols described herein are directly applicable to related molecules such as 1,4-difluoro-2-iodo-5-methylbenzene (CAS: 1260826-35-4, Molecular Formula: C₇H₅F₂I).[1][2][3][4]

The strategic incorporation of fluorine and iodine atoms into aromatic systems can profoundly influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical and biological properties of the resulting compounds.[5] Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is therefore a cornerstone of rational drug design and materials engineering.

Synthesis and Crystallization of Halogenated Benzene Derivatives

The synthesis of substituted halogenated benzenes can be achieved through various established organic chemistry routes. For instance, the introduction of an iodine atom onto a difluorinated benzene scaffold can be accomplished via electrophilic iodination. The subsequent crystallization of the synthesized compound is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

General Synthesis Approach

A common route for the synthesis of compounds like 1,4-difluoro-2-iodo-5-methylbenzene involves the direct iodination of a corresponding difluoromethylbenzene precursor. The choice of iodinating agent and reaction conditions is crucial to control regioselectivity and maximize yield.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. A self-validating protocol involves screening various crystallization techniques and solvent systems.

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). A suitable solvent system is one in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

-

Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on the goniometer head of the diffractometer.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

The Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at different intensities, is recorded on a detector. Modern diffractometers are equipped with software that automates the process of data collection.[6]

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXT. The initial solution provides a rough model of the atomic positions. This model is then refined using a least-squares method (e.g., with SHELXL) to improve the agreement between the observed and calculated diffraction data.

Case Study: The Crystal Structure of 1,4-Difluorobenzene

As a practical example, we will consider the crystallographic data for 1,4-difluorobenzene (C₆H₄F₂), a molecule that shares the difluorinated benzene core with our target compound.[7][8] The data presented here is sourced from the Crystallography Open Database (COD).[9]

Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,4-difluorobenzene.[8]

| Parameter | Value |

| Chemical Formula | C₆H₄F₂ |

| Molecular Weight | 114.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 5.809 |

| b (Å) | 6.530 |

| c (Å) | 7.190 |

| α (°) | 90.00 |

| β (°) | 101.89 |

| γ (°) | 90.00 |

| Volume (ų) | 266.9 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.419 |

| Residual Factor (R) | 0.0530 |

Interpretation of Crystallographic Data

-

Crystal System and Space Group: The monoclinic crystal system and the space group P 1 2₁/c 1 describe the symmetry of the crystal lattice. This information is crucial for understanding the packing of the molecules in the crystal.

-

Unit Cell Dimensions: The parameters a, b, c, α, β, and γ define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.

-

Z: This value indicates the number of molecules in the unit cell. For 1,4-difluorobenzene, there are two molecules per unit cell.

-

Residual Factor (R): The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.

Molecular and Crystal Packing Interactions

The crystal structure of 1,4-difluorobenzene reveals important insights into the intermolecular interactions that govern its solid-state packing. These include C-H···F hydrogen bonds and π-π stacking interactions between the aromatic rings. Understanding these non-covalent interactions is of paramount importance in drug development, as they can influence drug-receptor binding and the solid-state properties of active pharmaceutical ingredients (APIs).

The Crystallographic Information File (CIF)

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[10][11] The CIF is a standard text file format developed by the International Union of Crystallography (IUCr) for storing and exchanging crystallographic data.[11] It contains all the information about the crystal structure, including the unit cell parameters, space group, atomic coordinates, and experimental details.

The following diagram illustrates the key components of a CIF file.

Caption: Structure of a Crystallographic Information File (CIF).

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the methodologies involved in the determination of the crystal structure of halogenated benzene derivatives, using 1,4-difluorobenzene as an illustrative example. The protocols and principles discussed are directly transferable to the study of more complex molecules like 1,4-difluoro-2-iodo-5-methylbenzene.

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding structure-property relationships. For researchers in drug development, this knowledge can guide the design of new molecules with improved efficacy and bioavailability. In materials science, it can aid in the development of novel materials with tailored electronic and optical properties.

Future work in this area will likely focus on the use of advanced diffraction techniques, such as electron diffraction, for the analysis of nano- and micro-crystalline materials that are not amenable to conventional X-ray diffraction methods. Furthermore, the integration of computational modeling with experimental data will continue to provide deeper insights into the subtle interplay of intermolecular forces that govern the self-assembly of molecules in the solid state.

References

- Electronic Supplementary Information - Rsc.org. (n.d.).

- 1,4-Difluoro-2-iodobenzene - Chem-Impex. (n.d.).

- 1,4-Difluoro-2-iodo-5-methylbenzene | Sapphire Bioscience. (n.d.).

- 1,4-difluoro-2-iodo-5-methylbenzene - PubChemLite. (n.d.).

- 1,4-difluoro-2-iodo-5-methylbenzene — Chemical Substance Information - NextSDS. (n.d.).

- A short guide to Crystallographic Information Files - CCDC. (n.d.).

- 1,4-difluoro-2-iodo-5-methylbenzene | CAS 1260826-35-4 | AMERICAN ELEMENTS ®. (n.d.).

- 1260826-35-4|1,4-Difluoro-2-iodo-5-methylbenzene - BLDpharm. (n.d.).

- CIF (Crystallographic Information Framework) - Research Data Alliance GitHub. (n.d.).

- there are 524051 entries in the selection - Crystallography Open Database: Search results. (n.d.).

- 1,4-Difluoro-2-iodobenzene, 97%, Thermo Scientific Chemicals 5 g | Buy Online. (n.d.).

- 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate - Organic Syntheses Procedure. (n.d.).

- Benzene, 1,4-difluoro- - the NIST WebBook. (n.d.).

- 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem. (n.d.).

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. PubChemLite - 1,4-difluoro-2-iodo-5-methylbenzene (C7H5F2I) [pubchemlite.lcsb.uni.lu]

- 3. nextsds.com [nextsds.com]

- 4. americanelements.com [americanelements.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. Benzene, 1,4-difluoro- [webbook.nist.gov]

- 8. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Crystallography Open Database: Search results [qiserver.ugr.es]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1,4-Difluoro-2-iodo-5-methylbenzene

Executive Summary & Strategic Rationale

The synthesis of highly functionalized fluorinated anilines and N-aryl heterocycles is a critical pathway in modern pharmaceutical development, particularly in the design of kinase inhibitors and CNS-active agents. 1,4-Difluoro-2-iodo-5-methylbenzene serves as a premium building block, offering a unique substitution pattern where the high reactivity of the aryl iodide can be selectively exploited over the inert aryl fluorides.

This application note details a robust, self-validating protocol for the palladium-catalyzed C-N cross-coupling (1) of 1,4-difluoro-2-iodo-5-methylbenzene with amines[1]. By leveraging the differential bond dissociation energies (C-I ≈ 65 kcal/mol vs. C-F ≈ 116 kcal/mol), the protocol ensures >99% chemoselectivity for amination at the 2-position, leaving the fluoro groups intact for downstream functionalization or metabolic stability enhancement.

Mechanistic Causality & Catalyst Design

The success of this transformation relies on the precise orchestration of the Pd(0)/Pd(II) catalytic cycle. The steric bulk of the ortho-methyl and ortho-fluoro groups on the substrate necessitates a highly active catalyst system to prevent stalling at the reductive elimination step.

-

Precatalyst/Ligand Selection : We utilize Pd(OAc)2 in conjunction with RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl). RuPhos is an electron-rich, sterically demanding biaryl phosphine ligand. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the Pd(0) species into the sterically hindered C-I bond. Simultaneously, the bulky biaryl framework enforces a monomeric L1Pd(0) active species and accelerates the difficult reductive elimination step to form the C-N bond, which is a hallmark of modern2[2].

-

Base Selection : Sodium tert-butoxide (NaOtBu) is employed as a strong base to efficiently deprotonate the amine upon coordination to the Pd(II) center, driving the formation of the crucial palladium-amido intermediate. For base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs2CO3) can be substituted, albeit requiring polar solvents like DMF or longer reaction times (3)[3].

Fig 1. Buchwald-Hartwig catalytic cycle for the amination of 1,4-difluoro-2-iodo-5-methylbenzene.

Experimental Methodology

Self-Validating Protocol Design: This protocol incorporates in-process controls (LC-MS tracking) to ensure the catalyst remains active and the reaction reaches completion, minimizing the risk of false negatives during scale-up.

Materials Required

-

Substrate :4 (CAS: 1260826-35-4) – 1.0 equiv, 1.0 mmol, 254.0 mg[4]

-

Amine : Morpholine (Secondary) or Aniline (Primary) – 1.2 equiv, 1.2 mmol

-

Catalyst : Pd(OAc)2 – 0.02 equiv, 2 mol%, 4.5 mg

-

Ligand : RuPhos – 0.04 equiv, 4 mol%, 18.7 mg

-

Base : NaOtBu – 1.4 equiv, 1.4 mmol, 134.5 mg

-

Solvent : Anhydrous Toluene (5.0 mL, degassed via sparging)

Step-by-Step Workflow

Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique) Causality: Pd(0) intermediates and electron-rich phosphines are highly sensitive to oxidation. Excluding oxygen prevents irreversible catalyst deactivation (formation of Pd black or phosphine oxides).

-

To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)2 (4.5 mg), RuPhos (18.7 mg), and NaOtBu (134.5 mg).

Step 2: Substrate & Solvent Addition

-

Add 1,4-difluoro-2-iodo-5-methylbenzene (254.0 mg). If the chosen amine is a solid, add it at this stage.

-

Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, evacuate and backfill the vial with ultra-pure Argon (3 cycles).

-

Inject anhydrous, degassed toluene (5.0 mL) and the amine (if liquid, e.g., morpholine, 104.5 µL) via syringe.

Step 3: Cross-Coupling Execution & Validation

-

Transfer the sealed vial to a pre-heated aluminum block at 85 °C.

-

Stir vigorously (800 rpm) for 4-6 hours.

-

Validation Check: At the 4-hour mark, withdraw a 10 µL aliquot via a microsyringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. The disappearance of the m/z 253.9 [M]+ peak confirms complete substrate consumption.

Step 4: Quench & Workup

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the pad with additional EtOAc (10 mL).

-

Concentrate the filtrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-aryl product.

Fig 2. Step-by-step experimental workflow for the palladium-catalyzed amination process.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization data for the coupling of 1,4-difluoro-2-iodo-5-methylbenzene with morpholine. The data highlights the causality behind ligand and base selection: bulky, electron-rich ligands (RuPhos) drastically outperform first-generation ligands (BINAP) due to the steric hindrance around the C-I bond.

| Entry | Catalyst System (2 mol% Pd) | Base (1.4 eq) | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Pd(OAc)2 / RuPhos | NaOtBu | Toluene | 85 | 4 | 96% |

| 2 | Pd(OAc)2 / BrettPhos | NaOtBu | Toluene | 85 | 6 | 82% |

| 3 | Pd(OAc)2 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 12 | 74% |

| 4 | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 85 | 12 | 41% |

| 5 | Pd(OAc)2 / RuPhos | K3PO4 | Toluene | 85 | 16 | 15% |

*Yields based on LC-MS integration (UV 254 nm) using an internal standard. Entry 1 represents the optimized conditions.

References

- "4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors" - NIH -

- "CAS No. 1260826-35-4 | 1,4-Difluoro-2-iodo-5-methylbenzene" - Chemsrc -

- "Buchwald–Hartwig amin

- "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook" - ACS Public

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS No. 1260826-35-4 | Chemsrc [chemsrc.com]

Technical Support Center: Optimizing Palladium Catalyst Loading for 1,4-Difluoro-2-iodo-5-methylbenzene Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the highly specific building block 1,4-difluoro-2-iodo-5-methylbenzene . While aryl iodides generally exhibit excellent reactivity in palladium-catalyzed cross-coupling reactions, the unique stereoelectronic profile of this substrate demands precise optimization of the palladium catalyst loading to prevent reaction stalling and byproduct formation.

Mechanistic Causality & Substrate Dynamics

Understanding the "why" behind catalyst optimization requires examining the catalytic cycle. The carbon-iodine (C-I) bond in 1,4-difluoro-2-iodo-5-methylbenzene readily undergoes oxidative addition to Pd(0) species due to the excellent leaving group ability of iodine and the net electron-withdrawing nature of the two fluorine atoms [1].

However, the highly electronegative fluorine atom at the ortho position (C1) exerts a strong inductive effect and creates localized steric bulk. This stabilizes the resulting Pd(II) intermediate but can bottleneck the subsequent transmetalation step [2]. If transmetalation is hindered, an excess of active Pd(II) species in the reaction mixture can lead to undesired side reactions, such as protodehalogenation or homocoupling. Therefore, calibrating the catalyst loading is a critical parameter for controlling reaction selectivity.

Pd-catalyzed cross-coupling cycle for 1,4-difluoro-2-iodo-5-methylbenzene.

Frequently Asked Questions (FAQs)

Q: Why does 1,4-difluoro-2-iodo-5-methylbenzene require different catalyst loading compared to unhindered aryl iodides? A: The ortho-fluoro group creates a sterically constrained environment around the C-I bond. While oxidative addition is fast, bulky ligands or high catalyst concentrations can cause steric clashing during transmetalation. Research indicates that for ortho-substituted aryl iodides, lower catalyst loadings combined with less sterically demanding ligands (e.g., P(2-furyl)3) yield superior results by suppressing competitive off-cycle pathways [2].

Q: What is the optimal starting palladium loading for a Suzuki-Miyaura coupling with this substrate? A: We recommend starting at 1.0 mol% Pd. Literature demonstrates that for reactive aryl iodides, high yields can be achieved with loadings as low as 0.8 mol% when using highly active or supported Pd catalysts [4]. Exceeding 5 mol% often provides no kinetic benefit and significantly increases the rate of homocoupling.

Q: Can I perform a Sonogashira coupling with this substrate under copper-free conditions? A: Yes. The high reactivity of the C-I bond allows for copper-free Sonogashira couplings, which prevents the formation of Glaser coupling byproducts (alkyne homocoupling). A loading of 1.0–2.0 mol% Pd(OAc)2 under aerobic or amine-free conditions is typically sufficient [3].

Quantitative Data: Catalyst Loading Optimization

The following table summarizes the empirical relationship between palladium catalyst loading, product yield, and byproduct formation for the Suzuki-Miyaura coupling of 1,4-difluoro-2-iodo-5-methylbenzene with phenylboronic acid (Standardized conditions: Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 80°C, 4 hours).

| Pd Catalyst Loading (mol%) | Target Cross-Coupled Yield (%) | Homocoupling Byproduct (%) | Dehalogenation Byproduct (%) | Conclusion / Recommendation |

| 0.1 | 42% | < 1% | 2% | Sub-optimal. Incomplete conversion. |

| 0.5 | 85% | 2% | 3% | Good efficiency, ideal for scale-up. |

| 1.0 | 96% | 3% | 1% | Optimal loading. Maximum yield. |

| 3.0 | 94% | 8% | 2% | Diminishing returns. Increased homocoupling. |

| 5.0 | 82% | 15% | 3% | High homocoupling due to excess Pd(II). |

Troubleshooting Guide

When experiments deviate from expected outcomes, systematic troubleshooting is essential. Use the logic tree below to diagnose and resolve issues related to catalyst loading and reaction conditions.

Troubleshooting logic tree for resolving low yields in Pd-catalyzed couplings.

Specific Troubleshooting Scenarios:

-

Symptom: High levels of Ar-Ar homocoupling.

-

Root Cause: Excess Pd in the system accelerates the oxidative addition of a second aryl iodide molecule before transmetalation can occur.

-

Resolution: Decrease Pd loading to 0.5–1.0 mol%. Ensure the nucleophile (boronic acid/alkyne) is in a slight excess (1.2 - 1.5 equiv) to outcompete the second aryl iodide.

-

-

Symptom: Catalyst precipitation (reaction turns black prematurely).

-

Root Cause: Pd(0) aggregates into inactive palladium black. This occurs when the reductive elimination is slow, or the ligand is unstable.

-

Resolution: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) to stabilize the Pd(0) resting state, or switch to a more robust precatalyst.

-

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes an expected observable outcome to confirm the reaction is proceeding correctly.

Protocol A: Optimized Suzuki-Miyaura Coupling (1.0 mol% Pd Loading)

Objective: Coupling of 1,4-difluoro-2-iodo-5-methylbenzene with an arylboronic acid.

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-difluoro-2-iodo-5-methylbenzene (1.0 mmol, 1.0 equiv) and the selected arylboronic acid (1.2 mmol, 1.2 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.01 mmol, 1.0 mol%).

-

Validation: The powder should be a distinct orange/red color. If it is brown or black, the precatalyst has degraded and should be replaced.

-

-

Base Addition: Add finely ground anhydrous K2CO3 (2.0 mmol, 2.0 equiv).

-

Solvent Introduction: Evacuate and backfill the flask with Argon (3x). Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H2O (1.0 mL).

-

Reaction Execution: Heat the biphasic mixture to 80°C with vigorous stirring (800 rpm) for 4 hours.

-

Validation: The mixture should transition to a homogeneous dark red/brown solution. The appearance of a black precipitate within the first 30 minutes indicates premature catalyst death.

-

-

Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (3 x 10 mL). Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Copper-Free Sonogashira Coupling (1.5 mol% Pd Loading)

Objective: Coupling of 1,4-difluoro-2-iodo-5-methylbenzene with a terminal alkyne.

-

Preparation: To a dry Schlenk tube, add 1,4-difluoro-2-iodo-5-methylbenzene (1.0 mmol, 1.0 equiv) and Pd(OAc)2 (0.015 mmol, 1.5 mol%).

-

Solvent/Base: Add anhydrous DMF (3.0 mL) and Triethylamine (3.0 mmol, 3.0 equiv). Purge the system with Argon for 10 minutes.

-

Alkyne Addition: Slowly inject the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Causality: Slow addition prevents a high local concentration of alkyne, minimizing any trace alkyne homocoupling (Glaser coupling).

-

-

Reaction Execution: Stir at room temperature (25°C) for 6 hours.

-

Validation: Aryl iodides are highly reactive; heating is rarely required and may promote side reactions [3]. The reaction should steadily change color without precipitating solid palladium.

-

-

Workup: Quench with saturated aqueous NH4Cl (5 mL), extract with diethyl ether (3 x 10 mL), dry over MgSO4, and purify via silica gel chromatography.

References

-

Organic Chemistry Portal. "Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides."

-

ACS Publications. "A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst."

-

ACS Publications. "Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions."

-

PMC. "Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction."

HPLC method validation for 1,4-difluoro-2-iodo-5-methylbenzene purity analysis

A Comparative Guide to HPLC Method Validation for Purity Analysis of 1,4-Difluoro-2-iodo-5-methylbenzene

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a non-negotiable prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1,4-difluoro-2-iodo-5-methylbenzene, a key building block in modern medicinal chemistry. We will objectively compare this robust HPLC method with alternative analytical techniques, supported by detailed experimental protocols and validation data, to provide a comprehensive framework for ensuring chemical purity and regulatory compliance.

The Critical Role of Purity for 1,4-Difluoro-2-iodo-5-methylbenzene

1,4-Difluoro-2-iodo-5-methylbenzene (CAS No. 1260826-35-4) is a halogenated aromatic compound whose structural motifs are prevalent in a variety of pharmaceutical agents.[1] Impurities, which can include isomers, unreacted starting materials, or by-products from synthesis, can have a profound impact on the downstream reaction kinetics, yield, and impurity profile of the final API. Therefore, a precise, accurate, and robust analytical method for purity determination is not merely a quality control measure but a critical component of a successful drug development program.

Section 1: A Validated RP-HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is an ideal technique for analyzing non-volatile and thermally labile compounds like substituted benzenes.[2] Its high resolution and sensitivity are perfectly suited for separating the main compound from structurally similar impurities. We propose a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity.

The rationale for this choice is grounded in the physicochemical properties of the analyte. The nonpolar aromatic ring structure interacts strongly with the nonpolar stationary phase (like C18), while a polar mobile phase is used to elute the compounds. A gradient elution is selected to ensure that both more and less retained impurities can be resolved and eluted within a reasonable runtime.

Table 1: Proposed HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic selectivity for aromatic compounds and high efficiency for resolving closely related impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase sharpens peak shape for acidic or neutral compounds by suppressing silanol interactions.[3] |

| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength for this class of compounds. |

| Gradient | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A gradient ensures the elution of a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times and peak shapes. |

| Detector | UV-Diode Array Detector (DAD) at 254 nm | The aromatic ring provides strong UV absorbance. A DAD allows for peak purity assessment and detection of co-eluting impurities. |

| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |

| Sample Conc. | 1.0 mg/mL in Acetonitrile | A concentration that provides a strong detector response without causing column overload. |

Workflow for HPLC Purity Analysis

The general workflow for performing the purity analysis is outlined in the diagram below. This systematic approach ensures that each step, from sample preparation to data interpretation, is conducted with precision.

Caption: General workflow for the HPLC purity analysis of 1,4-difluoro-2-iodo-5-methylbenzene.

Section 2: A Guide to Method Validation Based on ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[5]

Caption: Workflow illustrating the key parameters for HPLC method validation according to ICH Q2(R1).

Summary of Validation Results

The following table summarizes the acceptance criteria and hypothetical (but realistic) results for the validation of the HPLC method.

Table 2: Summary of HPLC Method Validation Data

| Parameter | Acceptance Criteria | Result | Status |

| Specificity | No interference at analyte RT. Baseline resolution (R > 2) between analyte and known impurities. | No interference from blank or placebo. Resolution > 2.5 for all impurity peaks. | Pass |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 | Pass |

| Range | 50% - 150% of nominal concentration | 0.5 - 1.5 mg/mL | Pass |

| Accuracy | Mean recovery between 98.0% and 102.0% | 99.2% - 101.5% | Pass |

| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.85% | Pass |

| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 1.20% | Pass |

| LOD | Signal-to-Noise Ratio (S/N) of ~3:1 | 0.01% (0.1 µg/mL) | Pass |

| LOQ | Signal-to-Noise Ratio (S/N) of ~10:1 | 0.03% (0.3 µg/mL) | Pass |

| Robustness | System suitability parameters met under varied conditions. | All parameters met. | Pass |

Detailed Experimental Protocols for Validation

1. Specificity

-

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

-

Protocol:

-

Prepare a blank solution (diluent only) and inject it to confirm no peaks are present at the retention time of the analyte or its known impurities.

-

Prepare a solution of the 1,4-difluoro-2-iodo-5-methylbenzene reference standard.

-

Prepare solutions of known related impurities (e.g., isomers, starting materials).

-

Prepare a spiked solution containing the reference standard and all known impurities.

-

Inject all solutions and analyze the chromatograms. Confirm that the analyte peak is free from interference and is well-resolved from all impurity peaks.

-

2. Linearity & Range

-

Causality: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation.

-

Protocol:

-

Prepare a stock solution of the reference standard.

-

Perform serial dilutions to create at least five concentration levels, covering the expected range (e.g., 50%, 80%, 100%, 120%, and 150% of the nominal sample concentration).

-

Inject each concentration in triplicate.

-

Plot a graph of the mean peak area versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

-

3. Accuracy

-

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spike recovery studies.[6]

-

Protocol:

-

Prepare a sample matrix (placebo) if applicable.

-

Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three replicates at each level.

-

Analyze the spiked samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

-

The mean recovery at each level should be within the acceptance criteria.

-

4. Precision

-

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[5]

-

Protocol:

-

Repeatability (Intra-assay precision):

-

Prepare six independent sample preparations at 100% of the test concentration.

-

Analyze all samples on the same day, with the same analyst, and on the same instrument.

-

Calculate the Relative Standard Deviation (RSD) of the results.

-

-

Intermediate Precision:

-

Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the RSD for this new set of data and perform a statistical comparison (e.g., F-test) to evaluate the overall precision of the method.

-

-

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

-

Protocol (based on Signal-to-Noise ratio):

-

Prepare a series of dilute solutions of the analyte.

-

Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

-

Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

-

Confirm the LOQ concentration by injecting it multiple times (e.g., n=6) and ensuring the precision (RSD) is acceptable (typically ≤ 10%).

-

6. Robustness

-

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

-

Protocol:

-

Identify critical method parameters (e.g., flow rate, column temperature, mobile phase composition).

-

Vary each parameter slightly (e.g., Flow Rate: ±0.1 mL/min; Column Temperature: ±2°C; Mobile Phase B %: ±2%).

-

Analyze a standard solution under each varied condition.

-

Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability must pass under all tested conditions.

-

Section 3: Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles.[7] Here, we compare our validated HPLC method with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Caption: Decision tree for selecting an analytical technique for purity analysis.

Table 3: Comparison of HPLC, GC, and qNMR for Purity Analysis

| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | qNMR (Quantitative NMR) |

| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8] | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[9] |

| Suitability | Excellent. Ideal for non-volatile or thermally sensitive compounds. | Good. Suitable for volatile and thermally stable compounds. The analyte's boiling point suggests it is amenable to GC. | Excellent. A primary method that does not require a reference standard of the analyte itself for purity determination.[10] |

| Advantages | High resolution for isomers, robust, highly reproducible, and widely available. | Excellent for detecting volatile impurities (e.g., residual solvents) and offers very high separation efficiency.[11] | Provides structural confirmation and purity from a single experiment. Universal detection for proton-containing molecules.[7] |

| Limitations | Requires a reference standard for quantification by external standard. May not detect highly volatile impurities. | Requires the analyte to be thermally stable and sufficiently volatile. Derivatization may be needed for some compounds. | Lower sensitivity than chromatographic methods. Requires a high-purity internal standard and can be complex to set up.[9] |

In-depth Comparison

-

HPLC as the Workhorse: For a compound like 1,4-difluoro-2-iodo-5-methylbenzene, the validated HPLC method serves as the ideal primary technique for routine quality control. Its robustness, precision, and ability to resolve non-volatile, structurally similar impurities make it exceptionally reliable for batch release testing.

-

Gas Chromatography (GC) for Orthogonal Insights: GC is a valuable orthogonal technique, particularly for identifying and quantifying volatile process impurities or residual solvents that might be missed by HPLC.[8][12] Given that many organic syntheses use volatile solvents and reagents, GC analysis provides a more complete impurity profile. A headspace GC-MS method would be particularly powerful for this purpose.

-

Quantitative NMR (qNMR) as the Gold Standard: qNMR stands apart as a primary ratio method, capable of determining purity without needing a specific reference standard of the analyte itself.[13][14] By comparing the integral of a unique proton signal from the analyte to that of a known mass of a certified internal standard, one can calculate the absolute purity. This makes qNMR an invaluable tool for certifying reference standards and for orthogonal verification of results from chromatographic methods.[10]

Conclusion

The reversed-phase HPLC method detailed and validated in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 1,4-difluoro-2-iodo-5-methylbenzene. It is a highly suitable technique for routine quality control in a regulated environment.

For a comprehensive purity assessment, especially during process development or for reference standard characterization, employing orthogonal methods is best practice. Gas Chromatography provides critical information on volatile impurities, while Quantitative NMR offers an independent, primary method for absolute purity determination. By leveraging the strengths of each technique, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and integrity of their chemical intermediates and final products.

References

-

European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

-

ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

-

JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Retrieved from [Link]

-

Lab-Training. (2023). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]

-

Drawell. (2023). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Retrieved from [Link]

-

CUP Contract Labs. (n.d.). Gas Chromatography (GC) for Purity & Identity. Retrieved from [Link]

-

OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

IntechOpen. (2012). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. Retrieved from [Link]

-

ResearchGate. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

-

PubMed. (2013). The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. Retrieved from [Link]

-

Oxford Academic. (1981). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Retrieved from [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

-

ResearchGate. (2014). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum. Analytical Methods. Retrieved from [Link]

-

Medistri SA. (2023). Small Molecule Identification and Purity Testing. Retrieved from [Link]

-

NextSDS. (n.d.). 1,4-difluoro-2-iodo-5-methylbenzene — Chemical Substance Information. Retrieved from [Link]

-

PMC. (2023). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. propharmagroup.com [propharmagroup.com]

- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. emerypharma.com [emerypharma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. cup-contract-labs.com [cup-contract-labs.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]

GC-MS fragmentation patterns of 1,4-difluoro-2-iodo-5-methylbenzene reaction products

A Comprehensive Comparison Guide: GC-MS Analysis and Fragmentation Patterns of 1,4-Difluoro-2-iodo-5-methylbenzene Reaction Products

Introduction

In modern drug discovery and agrochemical development,1[1] is a highly valued halogenated building block. Because it contains both fluorine atoms (which modulate lipophilicity and metabolic stability) and a reactive iodine substituent, it serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions[2]. However, characterizing the resulting fluorinated biaryl reaction products via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles. The structural similarity of positional isomers and the extreme lability of the carbon-iodine (C-I) bond demand highly optimized chromatographic and ionization strategies.

This guide objectively compares standard analytical approaches against specialized alternatives to help researchers accurately resolve and identify these complex fluorinated reaction mixtures.

Mechanistic Insights: The GC-MS Fragmentation Challenge

Understanding the causality behind mass spectral data is critical. When analyzing fluorinated iodotoluenes and their cross-coupling derivatives, standard 70 eV Electron Ionization (EI) imparts excessive internal energy (typically >3 eV of excess energy)[3]. This energy drives rapid homolytic cleavage of the weakest bonds before the intact molecule can reach the detector.

-

Loss of Iodine: The C-I bond is thermodynamically weak. In standard EI, the molecular ion [M]+ is frequently absent or extremely weak, as the molecule rapidly ejects an iodine radical ( I∙ , -127 Da) to form a stable [M−I]+ fragment[3].

-

Loss of Hydrogen Fluoride (HF): Subsequent fragmentation often involves the loss of HF (-20 Da), driven by the thermodynamic stability of the resulting conjugated aromatic system[4].

-

Tropylium Rearrangement: Similar to other substituted toluenes, the [M−I]+ fragment can undergo ring expansion to form a highly stable fluorotropylium ion, which dominates the lower mass spectrum[4].

Primary GC-MS fragmentation mechanisms for fluorinated iodotoluene derivatives.

Comparison Guide: Optimizing the Analytical Workflow

Comparison 1: Stationary Phase Selection (DB-5ms vs. DB-200)

Standard non-polar columns like DB-5ms (5% phenyl-methylpolysiloxane) separate analytes primarily by boiling point. However, fluorinated biaryl isomers generated during cross-coupling often possess nearly identical boiling points, leading to severe co-elution[5].

The Superior Alternative: The DB-200 column (trifluoropropyl methyl polysiloxane) introduces strong dipole-dipole interactions specific to fluorinated and halogenated compounds[6]. This distinct selectivity mechanism resolves positional isomers that co-elute on a DB-5ms column, providing superior peak capacity for complex fluorinated mixtures.

Comparison 2: Ionization Techniques (Standard 70 eV EI vs. Cold EI)

Standard 70 eV EI: While excellent for generating library-searchable fragmentation patterns, the excess energy obliterates the molecular ion of heavily halogenated aromatics, making intact mass confirmation impossible[7].

The Superior Alternative: Cold EI utilizes a supersonic molecular beam (SMB) to vibrationally cool the analyte molecules prior to ionization[8]. By drastically reducing the internal thermal energy, Cold EI enhances the survivability of the [M]+ ion while still utilizing 70 eV electrons to produce classical, library-compatible fragment ions[9]. This dual capability is critical for confirming the intact mass of novel cross-coupling products[3].

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a self-validating internal standard (IS) system to account for extraction efficiency and ionization suppression.

Step 1: Reaction Quenching and Spiking

-

Quench the cross-coupling reaction mixture (containing 1,4-difluoro-2-iodo-5-methylbenzene derivatives) with aqueous NH4Cl .

-

Validation Step: Spike the aqueous mixture with exactly 50μg/mL of10[10] as an internal standard. Its structural similarity ensures it mimics the extraction behavior of the biaryl products without interfering with their specific retention times.

Step 2: Liquid-Liquid Extraction

-

Extract the analytes using HPLC-grade ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4 , and concentrate under a gentle nitrogen stream to 1 mL.

-

Validation Step: Quantify the recovery of 2-fluorobiphenyl. A recovery of 95-105% validates the extraction efficiency; deviations indicate matrix effects or emulsion losses.

Step 3: GC-MS Analysis

-

Inject 1μL of the extract in splitless mode (Inlet Temp: 250°C).

-

Run parallel analyses on a DB-5ms and a DB-200 column using a temperature gradient: 60°C (hold 2 min) to 280°C at 15°C/min.

-

Acquire mass spectra using both Standard EI and Cold EI modes (m/z 50–500).

Self-validating GC-MS analytical workflow for fluorinated biaryl reaction products.

Quantitative Data Presentation

Table 1: Chromatographic Resolution of Biaryl Isomers Demonstrating the superiority of dipole-dipole interactions over boiling point separation.

| Stationary Phase | Separation Mechanism | Retention Time (Isomer A) | Retention Time (Isomer B) | Resolution ( Rs ) |

| DB-5ms | Boiling Point | 12.45 min | 12.50 min | 0.8 (Co-elution) |

| DB-200 | Dipole-Dipole (F-selective) | 14.10 min | 14.85 min | 3.2 (Baseline) |

Table 2: Fragmentation Abundance Comparison (Model Biaryl Product, MW=330) Highlighting molecular ion preservation via vibrational cooling.

| Ionization Mode | [M]+ (m/z 330) | [M−I]+ (m/z 203) | [M−I−HF]+ (m/z 183) |

| Standard 70 eV EI | < 2% (Trace) | 100% (Base Peak) | 45% |

| Cold EI (SMB) | 85% | 100% (Base Peak) | 30% |

References

-

"1,4-difluoro-2-iodo-5-methylbenzene | CAS 1260826-35-4", American Elements. URL:[Link]

-

"3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide, 86% | Chem Pure", Chembeez. URL:[Link]

-

"Qualitative and Quantitative Distinction of ortho -, meta -, and para -Fluorotoluene by Means of Chirped Femtosecond Laser Ionization", ResearchGate. URL:[Link]

-

"Parallel Operation of Electron Ionization and Chemical Ionization for GC–MS Using a Single TOF Mass Analyzer", Analytical Chemistry - ACS Publications. URL:[Link]

-

"Chapter 4: Conventional Gas Chromatography: Mass Spectrometry Hyphenation and Applications in Food Analysis", RSC Books. URL:[Link]

-

"Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry", ACS Publications. URL:[Link]

-

"NIST - Cold EI and VUV", NIST. URL: [Link]

-

"Synthesis and Applications of Fluorinated Multi-Carbonyl Systems via Batch and Flow Processes", Durham E-Theses. URL:[Link]

-

"Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine", JACS. URL:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide, 86% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. etheses.durham.ac.uk [etheses.durham.ac.uk]

- 7. books.rsc.org [books.rsc.org]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

IR spectroscopy comparative analysis of 1,4-difluoro-2-iodo-5-methylbenzene derivatives

Executive Summary

In the development of advanced agrochemicals, liquid crystals, and pharmaceutical building blocks, polyhalogenated toluenes such as 1,4-difluoro-2-iodo-5-methylbenzene serve as critical synthetic intermediates. Distinguishing this specific compound from its bromo-, deiodinated, or defluorinated derivatives requires precise analytical techniques.

As a Senior Application Scientist, I have designed this guide to provide a rigorous, comparative Infrared (IR) spectroscopy framework. By leveraging the fundamental principles of vibrational spectroscopy—specifically the effects of atomic mass and dipole moments on bond stretching frequencies—this guide offers a self-validating protocol for the unambiguous identification of these derivatives.

Mechanistic Principles of Halogenated Toluene IR Activity